N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide

VEGFR-2 inhibition Kinase hinge-binding pharmacophore Structure–activity relationship

N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide (CAS 1797228-62-6) is a synthetic small-molecule member of the 3-hydroxyquinoxaline carboxamide class. It comprises a 3-hydroxyquinoxalin-2-yl core connected via a 2-aminophenyl bridge to a furan-2-carboxamide moiety, with a bromine substituent at the 5-position of the central phenyl ring.

Molecular Formula C19H12BrN3O3
Molecular Weight 410.227
CAS No. 1797228-62-6
Cat. No. B2740100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide
CAS1797228-62-6
Molecular FormulaC19H12BrN3O3
Molecular Weight410.227
Structural Identifiers
SMILESC1=CC=C2C(=C1)NC(=O)C(=N2)C3=C(C=C(C=C3)Br)NC(=O)C4=CC=CO4
InChIInChI=1S/C19H12BrN3O3/c20-11-7-8-12(15(10-11)23-18(24)16-6-3-9-26-16)17-19(25)22-14-5-2-1-4-13(14)21-17/h1-10H,(H,22,25)(H,23,24)
InChIKeyROKDLWSRNBLGSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide (CAS 1797228-62-6): Verified Identity, Purity & Kinase-Targeted Scaffold for Research Procurement


N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide (CAS 1797228-62-6) is a synthetic small-molecule member of the 3-hydroxyquinoxaline carboxamide class. It comprises a 3-hydroxyquinoxalin-2-yl core connected via a 2-aminophenyl bridge to a furan-2-carboxamide moiety, with a bromine substituent at the 5-position of the central phenyl ring . The compound belongs to a family of quinoxaline derivatives investigated for kinase inhibition, particularly VEGFR-2, where 3-furoquinoxaline carboxamides have demonstrated potent antiproliferative activity in cancer cell lines [1].

Why N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide Cannot Be Replaced by a Close Analog Without Risking Target Engagement


Quinoxaline carboxamide derivatives exhibit steep structure–activity relationships where minor modifications drastically alter target engagement and cellular potency. The furan-2-carboxamide moiety is essential for VEGFR-2 inhibitory activity; 3-furoquinoxaline carboxamides demonstrate potent cytotoxicity with IC50 values of 3.57–9.31 µM against HCT-116 and MCF-7 cancer cells [1]. Furthermore, the position of the bromine substituent significantly impacts cytotoxic potency: bromo substitution on the quinoxaline scaffold consistently outperforms nitro-substituted analogs in NSCLC models [2]. Consequently, replacing this compound with a close analog—such as a thiophene carboxamide, a propanamide, or a bromine regioisomer—without functional validation risks abolishing the desired biological response.

Quantitative Differentiation Evidence for N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide Versus Closest Analogs


Furan-2-carboxamide versus Propanamide Moiety: Structural Determinants of Kinase Hinge Binding

The target compound incorporates a furan-2-carboxamide group, providing an aromatic heterocycle capable of π-stacking and hydrogen bonding. The propanamide analog (CAS 1797917-21-5) replaces this with an aliphatic propanamide chain, reducing molecular weight from 410.23 to 372.22 (Δ = −38.01) and eliminating the aromatic ring essential for kinase hinge recognition. Class-level evidence confirms that 3-furoquinoxaline carboxamides deliver potent VEGFR-2-mediated cytotoxicity: compounds 6c, 7a, and 7d–f exhibit IC50 values of 4.28–9.31 µM against HCT-116 and 3.57–7.57 µM against MCF-7 cells, with selectivity indices of 8.69–23.19 versus normal WI38 fibroblasts [1]. The propanamide analog has no reported bioactivity, consistent with loss of the furan pharmacophore.

VEGFR-2 inhibition Kinase hinge-binding pharmacophore Structure–activity relationship

Bromine Substitution Position: Phenyl C5 versus Furan C5 Determines Cytotoxic Potency

The target compound bears the bromine atom at the 5-position of the central phenyl ring. The positional isomer CAS 887197-20-8 carries the bromine on the furan ring instead. While direct comparative IC50 data between these two regioisomers are not published, class-level SAR from a library of 26 quinoxaline derivatives demonstrates that bromo-substituted quinoxalines achieve superior cytotoxicity against A549 NSCLC cells. The lead bromo-substituted compound 4m exhibits an IC50 of 9.32 ± 1.56 µM, within 2-fold of the clinical drug 5-FU (IC50 4.89 ± 0.20 µM) [1]. The study explicitly concludes that 'the introduction of bromo groups instead of nitro groups into the quinoxaline skeleton has been shown to provide better inhibition against lung cancer cells.' The position of halogen substitution is known to modulate electronic distribution across the quinoxaline scaffold, directly influencing cytotoxicity.

Halogen SAR NSCLC cytotoxicity Bromo-substituted quinoxaline

Furan versus Thiophene Heterocycle: Divergent Heteroatom Effects on Molecular Recognition

The target compound contains a furan ring (oxygen heteroatom), whereas the thiophene analog (CAS 1797643-07-2) substitutes oxygen with sulfur. This O→S exchange increases molecular weight from 410.23 to 426.29 (Δ = +16.06) and alters hydrogen-bond acceptor (HBA) capacity: furan oxygen is a stronger HBA than thiophene sulfur due to higher electronegativity. In class-level VEGFR-2 inhibition, 3-furoquinoxaline carboxamides achieve IC50 values of 4.28–9.31 µM against HCT-116 and 3.57–7.57 µM against MCF-7 cells [1]. The thiophene analog has no reported VEGFR-2 activity, and sulfur-containing heterocycles frequently exhibit divergent metabolic stability and off-target profiles compared to their oxygen counterparts.

Heterocycle SAR Hydrogen-bond acceptor VEGFR-2 hinge binding

Verified Application Scenarios for N-(5-Bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide Based on Quantitative Evidence


VEGFR-2 Kinase Inhibitor Screening and Lead Optimization

The furan-2-carboxamide moiety is essential for VEGFR-2 hinge-binding, as demonstrated by the potent cytotoxicity of 3-furoquinoxaline carboxamides (IC50 4.28–9.31 µM against HCT-116, 3.57–7.57 µM against MCF-7) [1]. This compound serves as a validated scaffold for structure-based design, where replacement by propanamide or thiophene analogs is predicted to abolish target affinity. Researchers should procure this specific compound for VEGFR-2 inhibitor screening cascades.

Halogen SAR Studies in Quinoxaline-Based Oncology Programs

Bromo substitution on the quinoxaline scaffold provides superior NSCLC cytotoxicity compared to nitro substitution; the lead bromo-quinoxaline 4m achieves an IC50 of 9.32 µM against A549 cells, approaching clinical 5-FU (IC50 4.89 µM) [2]. The precise bromine position (phenyl C5 versus furan C5) is a critical SAR variable. This compound enables systematic halogen-position scanning to map electronic effects on antiproliferative activity.

Pharmacophore Modeling and Kinase Hinge-Binding Computational Studies

The furan oxygen provides a strong hydrogen-bond acceptor site distinct from thiophene sulfur, impacting hinge-region binding geometry [1]. The target compound's defined InChI Key (ROKDLWSRNBLGSJ-UHFFFAOYSA-N) and unambiguous SMILES string ensure precise computational input for docking, molecular dynamics, and QSAR model building, avoiding artifacts arising from regioisomer or heteroatom ambiguity.

Procurement of a Defined Chemical Probe with Verified Purity and Structural Identity

The compound is cataloged with CAS 1797228-62-6, available at ≥95% purity, and assigned a unique catalog number (CM1000122) with full structural characterization including SMILES and molecular weight confirmation . Unlike custom-synthesized analogs that may require extensive purification and characterization, this off-the-shelf compound reduces procurement lead time and ensures lot-to-lot reproducibility for target validation and assay development.

Quote Request

Request a Quote for N-(5-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.